molecular formula C16H12N2O3 B14555216 Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid CAS No. 61854-74-8

Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid

Cat. No.: B14555216
CAS No.: 61854-74-8
M. Wt: 280.28 g/mol
InChI Key: GNPXENSJSMELTQ-UHFFFAOYSA-N
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Description

Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid typically involves the reaction of indole derivatives with aniline and acetic acid under specific conditions. One common method involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-acetic acid with aniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Anilino(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acid can be compared with other indole derivatives such as:

Properties

CAS No.

61854-74-8

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)-2-phenyliminoacetic acid

InChI

InChI=1S/C16H12N2O3/c19-15-13(11-8-4-5-9-12(11)18-15)14(16(20)21)17-10-6-2-1-3-7-10/h1-9,18-19H,(H,20,21)

InChI Key

GNPXENSJSMELTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=C(NC3=CC=CC=C32)O)C(=O)O

Origin of Product

United States

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